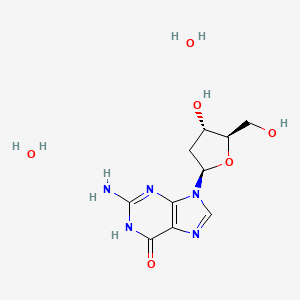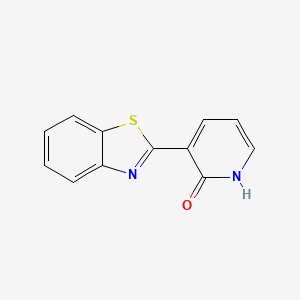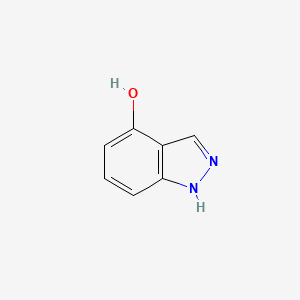
1H-indazol-4-ol
Vue d'ensemble
Description
1H-indazol-4-ol is a heterocyclic aromatic organic compound . It consists of a fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .
Synthesis Analysis
The synthesis of 1H-indazoles and their N-oxides has been achieved through electrochemical methods . The outcomes of the electrochemical synthesis were determined by the nature of the cathode material . When a reticulated vitreous carbon cathode was used, a wide range of 1H-indazole N-oxides were selectively synthesized .Molecular Structure Analysis
The molecular formula of 1H-indazol-4-ol is C7H6N2O . Its molecular weight is 134.14 g/mol . The InChIKey of 1H-indazol-4-ol is MPFDHICUUKUXLG-UHFFFAOYSA-N .Chemical Reactions Analysis
The selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C-H functionalization of the 1H-indazole N-oxides have been described . The electrochemical outcomes were determined by the nature of the cathode material .Physical And Chemical Properties Analysis
1H-indazol-4-ol has a molecular weight of 134.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . Its exact mass is 134.048012819 g/mol .Applications De Recherche Scientifique
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
Antiproliferative Activity in Cancer Research
1H-indazol-4-ol derivatives have shown significant antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast . This makes it a valuable compound in cancer research.
Inhibitors in Biochemical Studies
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They are also used in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Synthetic Approaches
The synthesis of 1H-indazol-4-ol involves various strategies, including transition metal catalyzed reactions, reductive cyclization reactions , and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Drug Synthesis
Pharmacological Intervention in Inflammatory Diseases
Chemokines play a key role in the pathogenesis of acute pancreatitis, and blocking chemokine production or action is a major target for pharmacological intervention in a variety of inflammatory diseases . Indazole derivatives can be used in this context.
Mécanisme D'action
Target of Action
1H-Indazol-4-ol is a type of indazole, a class of compounds known for their wide range of medicinal applications . Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also have potential inhibitory effects on CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
Based on the known activities of similar indazole compounds, it is likely that 1h-indazol-4-ol interacts with its targets (such as pi3kδ, chk1, chk2 kinases, and h-sgk) to inhibit their activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and survival.
Biochemical Pathways
The biochemical pathways affected by 1H-Indazol-4-ol are likely to be those involving its primary targets. For instance, the inhibition of PI3Kδ can affect the PI3K/AKT/mTOR pathway, a key regulator of cell survival and proliferation . Similarly, the inhibition of CHK1 and CHK2 kinases can impact the cell cycle and DNA damage response pathways .
Result of Action
The molecular and cellular effects of 1H-Indazol-4-ol’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an inhibitor of PI3Kδ, it could potentially slow down cell growth and proliferation . If it inhibits CHK1 and CHK2 kinases, it could affect the cell cycle and DNA damage response, potentially leading to cell death .
Orientations Futures
The potency of the electrochemical strategy for synthesizing 1H-indazoles and their N-oxides was demonstrated through the late-stage functionalization of various bioactive molecules . This makes the reaction attractive for the synthesis of 1H-indazole derivatives for pharmaceutical research and development .
Propriétés
IUPAC Name |
1H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFDHICUUKUXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476919, DTXSID60902753 | |
| Record name | 1H-indazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazol-4-ol | |
CAS RN |
81382-45-8 | |
| Record name | 1H-indazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications of 1H-indazol-4-ol have been explored for analgesic and anti-inflammatory activity, and what is the structure-activity relationship (SAR)?
A1: Researchers have investigated various structural modifications to the 1H-indazol-4-ol scaffold to enhance its analgesic and anti-inflammatory properties. Key modifications include:
- Introduction of acetic acid moieties: Attaching acetic acid groups at the 4- and 5- positions of the indazole ring resulted in compounds with improved analgesic activity, surpassing acetylsalicylic acid and rivaling dipyrone in potency. [, ]. For instance, 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid (5) displayed notable analgesic and anti-inflammatory effects in animal models [].
- Alkylation and substitution at the 4-position: Exploring various substituents, including amides, amines, and ethers, at the 4-position of the 1H-indazol-4-ol core has yielded insights into SAR. Notably, amides (3 and 4) and amines (7) demonstrated promising analgesic profiles in mice [].
- Variation of the amine side chain: Modifying the length and substitution pattern of the amine side chain attached to the 4-position impacted the compounds' activity. For example, both ethanamines (7) and propanamines (8) exhibited local anesthetic effects [].
Q2: What in vivo studies have been conducted to evaluate the analgesic and anti-inflammatory effects of 1H-indazol-4-ol derivatives?
A: The analgesic activity of several 1H-indazol-4-ol derivatives has been assessed in mice using standard models like the hot plate test or tail-flick test [, ]. Specifically:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


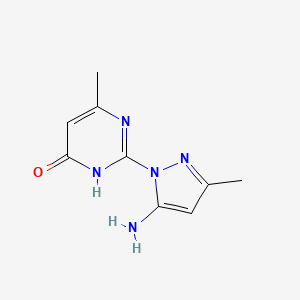
![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)
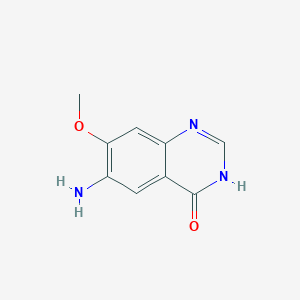
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)
![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)
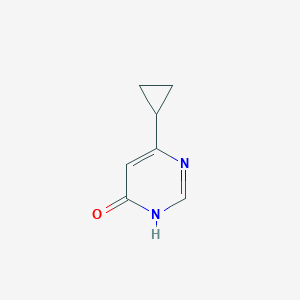
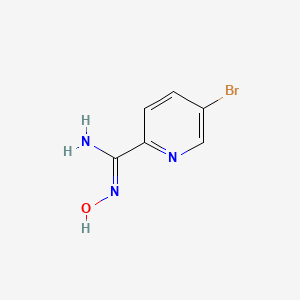
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)

![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)
